4-Methylpiperidin-3-ol
Overview
Description
4-Methylpiperidin-3-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-methylpiperidin-3-ol, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structure and the type of pharmaceutical they are part of .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways depend on the exact structure of the derivative and the context of its use .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and the context of their use .
Action Environment
It is known that environmental factors can significantly impact the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
4-Methylpiperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in intracellular signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and alter metabolite levels within the cell. Additionally, this compound can affect the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can significantly impact its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperidin-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpyridine, followed by hydrolysis to yield this compound. Another method includes the reduction of 4-methylpiperidin-3-one using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-methylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Methylpiperidin-3-one
Reduction: 4-Methylpiperidine
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, similar in structure but without the methyl and hydroxyl groups.
4-Methylpiperidine: Similar to 4-Methylpiperidin-3-ol but lacks the hydroxyl group.
3-Piperidinol: Similar but lacks the methyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 4-position and a hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
4-methylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMLEOVXMKSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611907 | |
Record name | 4-Methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955082-96-9 | |
Record name | 4-Methyl-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955082-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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